3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the pyrazole ring or the chloromethyl group can lead to the formation of different products.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution reactions: Products include various substituted pyrazoles with different functional groups.
Oxidation reactions: Products include hydroxylated or carbonylated pyrazoles.
Reduction reactions: Products include reduced pyrazoles with altered ring structures or side chains.
Scientific Research Applications
3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one
- 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole
- 3-tert-butyl-5-(chloromethyl)-1,3-thiazole
Uniqueness
3-tert-butyl-5-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both a tert-butyl group and a chloromethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15ClN2 |
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Molecular Weight |
186.68 g/mol |
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,6H2,1-4H3 |
InChI Key |
PAACUIZKHFYHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CCl)C |
Origin of Product |
United States |
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